molecular formula C20H23N5O2 B11621558 N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-04-6

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11621558
CAS No.: 510762-04-6
M. Wt: 365.4 g/mol
InChI Key: VXQNWSPHPWCCMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsCommon reaction conditions include the use of catalysts such as palladium or ruthenium, and solvents like N-methyl-2-pyrrolidone .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, which can result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:

These comparisons highlight the uniqueness of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[840

Properties

CAS No.

510762-04-6

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-2-24-17(21)14(19(26)22-13-8-4-3-5-9-13)12-15-18(24)23-16-10-6-7-11-25(16)20(15)27/h6-7,10-13,21H,2-5,8-9H2,1H3,(H,22,26)

InChI Key

VXQNWSPHPWCCMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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